molecular formula C17H11NS B180975 2-(1-Benzothiophen-2-yl)quinoline CAS No. 85111-44-0

2-(1-Benzothiophen-2-yl)quinoline

Cat. No. B180975
CAS RN: 85111-44-0
M. Wt: 261.3 g/mol
InChI Key: WIODVQPPNKPCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Benzothiophen-2-yl)quinoline, also known as BTQ, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. BTQ is a member of the quinoline family, which is a class of organic compounds that possess a fused aromatic ring system.

Scientific Research Applications

2-(1-Benzothiophen-2-yl)quinoline has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 2-(1-Benzothiophen-2-yl)quinoline has been shown to exhibit anti-cancer, anti-viral, and anti-inflammatory activities. In materials science, 2-(1-Benzothiophen-2-yl)quinoline has been investigated for its potential use as a fluorescent probe and as a building block for organic semiconductors. In organic electronics, 2-(1-Benzothiophen-2-yl)quinoline has been used as a hole-transporting material in organic light-emitting diodes.

Mechanism Of Action

The mechanism of action of 2-(1-Benzothiophen-2-yl)quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 2-(1-Benzothiophen-2-yl)quinoline has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. 2-(1-Benzothiophen-2-yl)quinoline has also been shown to inhibit the JAK/STAT signaling pathway, which is involved in cell growth and differentiation.

Biochemical And Physiological Effects

2-(1-Benzothiophen-2-yl)quinoline has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-(1-Benzothiophen-2-yl)quinoline can induce apoptosis, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 2-(1-Benzothiophen-2-yl)quinoline can reduce tumor growth and inflammation in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(1-Benzothiophen-2-yl)quinoline in lab experiments is its ease of synthesis and purification. 2-(1-Benzothiophen-2-yl)quinoline is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using 2-(1-Benzothiophen-2-yl)quinoline is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-(1-Benzothiophen-2-yl)quinoline. One area of interest is the development of 2-(1-Benzothiophen-2-yl)quinoline derivatives with improved properties such as increased solubility and potency. Another area of interest is the investigation of the mechanisms underlying the anti-cancer and anti-inflammatory activities of 2-(1-Benzothiophen-2-yl)quinoline. Additionally, 2-(1-Benzothiophen-2-yl)quinoline could be explored for its potential use as a fluorescent probe for imaging applications.
In conclusion, 2-(1-Benzothiophen-2-yl)quinoline is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. Its synthesis method is relatively simple, and it exhibits various biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on 2-(1-Benzothiophen-2-yl)quinoline that could lead to new discoveries and applications.

Synthesis Methods

The synthesis of 2-(1-Benzothiophen-2-yl)quinoline involves the condensation of 2-aminobenzothiophene and 2-chloroquinoline in the presence of a base. The reaction yields 2-(1-Benzothiophen-2-yl)quinoline as a yellow solid with a melting point of approximately 220°C. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

properties

CAS RN

85111-44-0

Product Name

2-(1-Benzothiophen-2-yl)quinoline

Molecular Formula

C17H11NS

Molecular Weight

261.3 g/mol

IUPAC Name

2-(1-benzothiophen-2-yl)quinoline

InChI

InChI=1S/C17H11NS/c1-3-7-14-12(5-1)9-10-15(18-14)17-11-13-6-2-4-8-16(13)19-17/h1-11H

InChI Key

WIODVQPPNKPCJA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4S3

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4S3

Other CAS RN

85111-44-0

Origin of Product

United States

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